![molecular formula C21H26N2O2 B2828522 2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide CAS No. 449749-62-6](/img/structure/B2828522.png)
2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide, commonly known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. EPPA is a selective antagonist of the 5-HT7 receptor, which is a subtype of serotonin receptor.
Mécanisme D'action
Target of Action
A structurally similar compound, 1-(2-ethoxy-ethyl)-2-piperidin-4-yl-1h-benzimidazole hydrochloride, is known to be an impurity of bilastine , which is a novel, nonsedating H1-antihistamine . Therefore, it’s possible that 2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide may also interact with histamine receptors, specifically the H1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
EPPA has several advantages for lab experiments. It is a selective antagonist for the 5-HT7 receptor, which allows for specific targeting of this receptor. EPPA has also been shown to have good bioavailability and pharmacokinetic properties. However, there are also some limitations to using EPPA in lab experiments. EPPA has low solubility in water, which can make it difficult to administer in certain experiments. In addition, EPPA has not been extensively studied in human clinical trials, which limits its potential for clinical application.
Orientations Futures
There are several future directions for research on EPPA. One area of research is the potential use of EPPA in the treatment of various neurological and psychiatric disorders. EPPA has been shown to have anxiolytic and antidepressant effects in animal models, and further studies are needed to determine its potential for clinical application. Another area of research is the development of new compounds that target the 5-HT7 receptor. EPPA is a promising compound, but further studies are needed to optimize its pharmacological properties and improve its solubility. Finally, studies are needed to determine the safety and efficacy of EPPA in human clinical trials.
Méthodes De Synthèse
The synthesis of EPPA involves the reaction of 2-ethylphenol with 4-(piperidin-1-yl)benzaldehyde to form 2-(2-ethylphenoxy)benzaldehyde. This intermediate product is then reacted with N-acetylglycine methyl ester to form EPPA. The reaction is carried out under reflux conditions in the presence of a catalyst and solvent.
Applications De Recherche Scientifique
EPPA has been extensively studied for its potential application in medicinal chemistry. It has been shown to have a high affinity for the 5-HT7 receptor and can act as a selective antagonist for this receptor. The 5-HT7 receptor is involved in a variety of physiological processes, including circadian rhythm, thermoregulation, and mood regulation. EPPA has been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
2-(2-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-17-8-4-5-9-20(17)25-16-21(24)22-18-10-12-19(13-11-18)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFVNTXCNAXJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.